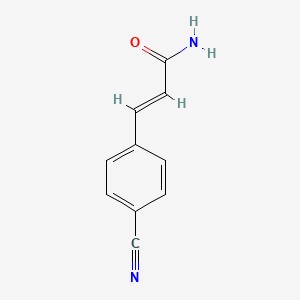![molecular formula C13H13NO2S B7458873 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Übersicht
Beschreibung
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a chemical compound that has been studied extensively for its potential use in scientific research. It is also known as 4-Methylsulfonyl-2-phenylamine or MSA. This compound has been found to have several interesting properties that make it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine involves the inhibition of MAO enzymes. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This, in turn, can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine have been studied extensively. It has been found to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. These effects are thought to be due to the increase in neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine in lab experiments is its potency as an MAO inhibitor. This allows for the study of the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. Care must be taken to ensure that the compound is used in safe concentrations and that proper safety measures are taken.
Zukünftige Richtungen
There are several future directions for research on 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine. One area of interest is its potential use in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is its use as a tool for studying the role of neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a valuable tool in scientific research due to its potent MAO inhibitory activity. It has been found to have several interesting properties that make it a valuable tool in various fields of research. Further research is needed to fully understand the potential of this compound in the treatment of various neurological disorders and as a tool for studying the role of neurotransmitters in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPUCFETKHLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)



![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)


![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)

